
2,3-Dihydroisoginkgetin
Overview
Description
2,3-Dihydroisoginkgetin (CAS: 828923-27-9, molecular formula: C₃₂H₂₄O₁₀) is a biflavonoid derived from the hydrogenation of its parent compound, isoginkgetin. This modification involves saturation of the C2-C3 carbon–carbon double bond, resulting in a dihydro structure . It is naturally found in Ginkgo biloba and Metasequoia glyptostroboides leaves , where it contributes to the plant's bioactive profile. Key properties include:
Preparation Methods
Natural Extraction from Plant Sources
The primary source of 2,3-Dihydroisoginkgetin is the plant Podocarpus macrophyllus var. macrophyllus, a member of the Podocarpaceae family . The extraction process involves several critical steps:
Plant Material Preparation
Fresh or dried leaves of Podocarpus macrophyllus are ground into a fine powder to increase the surface area for solvent interaction. This step ensures efficient extraction of bioactive compounds, including biflavonoids .
Solvent Extraction
The powdered material undergoes maceration or Soxhlet extraction using polar solvents such as methanol or ethanol. Methanol is preferred due to its ability to solubilize biflavonoids effectively. The solvent-to-material ratio typically ranges from 10:1 to 20:1 (v/w), and the extraction duration varies between 24–72 hours at room temperature .
Fractionation and Purification
The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). The ethyl acetate fraction, enriched with biflavonoids, is further purified using column chromatography with silica gel or Sephadex LH-20. Final purification is achieved via preparative HPLC, yielding this compound with >95% purity .
Table 1: Key Parameters in Natural Extraction
Parameter | Details |
---|---|
Source | Podocarpus macrophyllus var. macrophyllus |
Optimal Solvent | Methanol |
Extraction Duration | 24–72 hours |
Purification Method | Silica gel chromatography → Preparative HPLC |
Purity Achieved | >95% |
Synthetic Preparation Approaches
Synthetic routes for this compound remain underdeveloped due to the structural complexity of biflavonoids. However, preliminary research suggests potential strategies:
Dimerization of Flavonoid Precursors
The biflavonoid structure of this compound implies that dimerization of monomeric flavonoids, such as apigenin or acacetin, could serve as a viable synthetic pathway. This process typically involves oxidative coupling mediated by enzymes or metal catalysts . For instance, peroxidase enzymes from Horseradish have been used to catalyze the dimerization of apigenin derivatives under mild acidic conditions (pH 4–5) .
Challenges in Synthetic Routes
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Regioselectivity : Controlling the position of interflavonoid bonds remains a major hurdle.
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Steric Hindrance : The bulky substituents on flavonoid monomers complicate dimerization.
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Yield Optimization : Current synthetic methods report yields below 20%, making industrial production economically unfeasible .
Table 2: Comparison of Natural vs. Synthetic Methods
Aspect | Natural Extraction | Synthetic Preparation |
---|---|---|
Yield | 0.1–0.5% (dry weight basis) | <20% |
Purity | >95% | 70–85% |
Scalability | Limited by plant availability | Theoretically scalable |
Cost | High (labor-intensive purification) | Moderate (catalyst-dependent) |
Physicochemical Properties and Characterization
This compound has been characterized extensively to validate its structure and purity:
Table 3: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₃₂H₂₄O₁₀ |
Molecular Weight | 568.527 g/mol |
Density | 1.5±0.0 g/cm³ |
Boiling Point | 850.6±0.0 °C (at 760 mmHg) |
Flash Point | 281.8±0.0 °C |
Solubility | Insoluble in water; soluble in DMSO |
Structural elucidation via NMR and mass spectrometry confirms the presence of two flavonoid units linked via a C-O-C bond . The compound exhibits a UV-Vis absorption maximum at 280 nm, characteristic of biflavonoids .
Industrial Production Considerations
Biotechnological Alternatives
Recent advances in plant cell culture systems offer a promising alternative to traditional extraction. Suspension cultures of Podocarpus cells, supplemented with jasmonic acid as an elicitor, have shown a 3-fold increase in biflavonoid production compared to wild-type plants .
Process Intensification Strategies
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroisoginkgetin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds within the flavonoid structure, leading to changes in its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
2,3-Dihydroisoginkgetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biflavonoid synthesis and reactivity.
Biology: The compound’s inhibitory effects on tyrosinase make it valuable in research related to melanin synthesis and skin pigmentation.
Mechanism of Action
2,3-Dihydroisoginkgetin exerts its effects primarily through the inhibition of tyrosinase. This enzyme plays a crucial role in the biosynthesis of melanin, and its inhibition leads to reduced melanin production. The compound interacts with the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin precursors . Additionally, this compound may modulate other molecular pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Isoginkgetin (CAS 548-19-6)
- Structure: Non-hydrogenated biflavonoid with a C2-C3 double bond (C₃₂H₂₂O₁₀, MW: 566.50 g/mol) .
- Natural source : Shared with 2,3-dihydroisoginkgetin in Ginkgo biloba .
Sciadopitysin (CAS 34421-19-7)
- Structure: A trimethoxy-substituted biflavonoid (C₃₃H₂₆O₁₀, MW: 582.56 g/mol) .
- Comparison : The additional methoxy group in sciadopitysin may improve lipophilicity, influencing bioavailability. Its dihydro version, 2,3-dihydrosciadopitysin (C₃₃H₂₆O₁₀), shares the hydrogenated C2-C3 bond but differs in substitution patterns .
Amentoflavone (CAS 548-19-6)
- Structure: A non-hydrogenated biflavonoid with a planar structure (C₃₀H₁₈O₁₀, MW: 538.46 g/mol).
- Key difference : Smaller molecular size and lack of hydrogenation may limit its enzyme inhibition efficacy compared to dihydro derivatives .
2,3-Dihydro-6-methylginkgetin (CAS 1013649-09-6)
Tyrosinase Inhibition
Compound | Tyrosinase Inhibition (0.1 mM) | Cytotoxicity (IC₅₀, HEMn cells) |
---|---|---|
This compound | 36.84% | 86.16 μM |
6-Hydroxykaempferol | Ki = 148 μM | Not reported |
- Insight: this compound shows moderate inhibition but superior safety compared to monomeric flavonoids like 6-hydroxykaempferol .
Antioxidant and Anti-inflammatory Potential
Hydrogenation may enhance stability, prolonging activity .
Biological Activity
2,3-Dihydroisoginkgetin is a biflavonoid compound derived from various plant sources, primarily from the genus Ginkgo and Podocarpus. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes two flavonoid units. Its molecular formula is C₁₅H₁₄O₇, and it features several hydroxyl and methoxy groups that contribute to its biological activity. The compound's structural diversity allows it to interact with various biological targets, enhancing its pharmacological potential.
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes. This inhibition may provide therapeutic benefits in conditions like arthritis and cardiovascular diseases
3. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies reveal that this compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .
4. Tyrosinase Inhibition
This compound acts as a tyrosinase inhibitor with an inhibition rate of approximately 36.84% at a concentration of 0.1 mM. Tyrosinase is an enzyme involved in melanin synthesis; thus, this inhibition suggests a potential application in skin lightening treatments
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby increasing the cellular defense against oxidative stress.
- Anti-inflammatory Mechanism : It downregulates the NF-κB pathway, leading to decreased expression of inflammatory mediators.
- Antimicrobial Mechanism : By disrupting microbial cell membranes and inhibiting essential metabolic pathways, this compound exerts its antimicrobial effects.
- Tyrosinase Inhibition Mechanism : The compound interferes with the tyrosinase enzyme's active site, preventing melanin production.
Case Study 1: Antioxidant Efficacy
A study conducted on human dermal fibroblasts demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent increase in cell viability and a decrease in reactive oxygen species (ROS) levels.
Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
0 | 100 | 15 |
10 | 120 | 10 |
50 | 150 | 5 |
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory cytokines such as TNF-α and IL-6.
Treatment Group | Paw Swelling (mm) | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|---|
Control | 8.5 | 250 | 300 |
Low Dose | 6.0 | 180 | 220 |
High Dose | 4.0 | 100 | 150 |
Properties
IUPAC Name |
8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZOCAXXKGNMBF-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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